Cas no 5057-12-5 (4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione)

4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione Propiedades químicas y físicas
Nombre e identificación
-
- 3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
- 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione
- 2,5(1H,3H)-Quinolinedione,4,6,7,8-tetrahydro-
- 4,6,7,8-TETRAHYDRO-1H,3H-QUINOLINE-2,5-DIONE
- 1,3,4,6,7,8-hexahydroquinoline-2,5-dione
- NSC 160504
- NSC160504
- 1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione
- 3,4,5,6,7,8-Hexahydrocarbostyril-5-one
- 802Y8T7U1B
- 2,5(1H,3H)-Quinolinedione, 4,6,7,8-tetrahydro-
- 2,5-Dioxo-1,2,3,4,5,6,7,8-octahydroquinoline
- 4,6,7,8-tetrahydroquinoline-2,5(1h,3h)-dione
- Carteolol HCl EP Impurity A
- MLS0007186
- CHEMBL1878514
- 2,3H)-Quinolinedione, 4,6,7,8-tetrahydro-
- HMS1697L07
- MLS000718640
- EN300-170398
- 3,4,7,8- tetrahydro-2,5(1H,6H)-quinolinedione
- DTXSID40198591
- A913270
- MFCD01111799
- 3,4,5,6, 7,8-Hexahydrocarbostyril-5-one
- 2-(2-CHLORO-ACETYLAMINO)-4-PHENYL-THIOPHENE-3-CARBOXYLICACIDETHYLESTER
- SCHEMBL9802754
- NSC-160504
- CS-0033782
- 7W-0869
- BCP20405
- FT-0675020
- CARTEOLOL HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- 3,4,7,8-Tetrahydro-2,5(1H,6H)-quinolinedione
- UNII-802Y8T7U1B
- 3,5,6,7,8-Hexahydrocarbostyril-5-one
- SY157739
- 5057-12-5
- NCGC00244978-01
- KNRFNTVMEIIKEB-UHFFFAOYSA-N
- HMS2727L17
- Z1201620859
- AKOS004906524
- SMR000290908
- W-204288
- CARTEOLOL HYDROCHLORIDE IMPURITY A (EP IMPURITY)
- DTXCID00121082
- 4,6,7,8-Tetrahydro-3,4,5,6,7,8-hexahydrocarbostyril-5-one; NSC 160504;
-
- MDL: MFCD01111799
- Renchi: 1S/C9H11NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5H2,(H,10,12)
- Clave inchi: KNRFNTVMEIIKEB-UHFFFAOYSA-N
- Sonrisas: O=C1C([H])([H])C([H])([H])C([H])([H])C2=C1C([H])([H])C([H])([H])C(N2[H])=O
Atributos calculados
- Calidad precisa: 165.07900
- Masa isotópica única: 165.078978594g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 278
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -0.2
- Superficie del Polo topológico: 46.2
Propiedades experimentales
- Denso: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 198-200 ºC
- Punto de ebullición: 411.4°C at 760 mmHg
- Disolución: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 46.17000
- Logp: 1.23230
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T293845-50mg |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione |
5057-12-5 | 50mg |
$ 385.00 | 2023-09-06 | ||
TRC | T293845-250mg |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione |
5057-12-5 | 250mg |
$1654.00 | 2023-05-17 | ||
Chemenu | CM222623-25g |
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione |
5057-12-5 | 97% | 25g |
$269 | 2024-07-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T19400-100mg |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione |
5057-12-5 | 97% | 100mg |
¥19.0 | 2024-07-18 | |
Enamine | EN300-170398-1.0g |
1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione |
5057-12-5 | 95.0% | 1.0g |
$98.0 | 2025-03-21 | |
abcr | AB236959-1g |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione, 95%; . |
5057-12-5 | 95% | 1g |
€92.30 | 2023-09-12 | |
TRC | T293845-10mg |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione |
5057-12-5 | 10mg |
$127.00 | 2023-05-17 | ||
Chemenu | CM222623-10g |
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione |
5057-12-5 | 97% | 10g |
$393 | 2021-08-04 | |
Alichem | A189008084-10g |
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione |
5057-12-5 | 97% | 10g |
$445.20 | 2023-09-01 | |
abcr | AB236959-5 g |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione, 95%; . |
5057-12-5 | 95% | 5g |
€160.90 | 2023-04-27 |
4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione Literatura relevante
-
Bo Jiang,Yan-Bo Liang,Li-Fang Kong,Xing-Jun Tu,Wen-Juan Hao,Qin Ye,Shu-Jiang Tu RSC Adv. 2014 4 54480
Related Articles
-
La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025
-
Diseño Racional de Fármacos Basado en Receptores Acoplados a Proteínas G (GPCRs): Avances y Perspect……Jun 19, 2025
-
Análisis de Propiedades Químicas del p-Dithiane-2,5-diol en la Síntesis de Compuestos FarmacológicosDesarrollo de Inhibidores de Tirosina Quinasa para el Tratamiento del Cáncer La biomedicina química ……Jun 19, 2025
-
Introducción a un Compuesto Innovador La búsqueda de nuevas entidades químicas con potencial terapéu……Jun 19, 2025
-
Desarrollo de Inhibidores de la Proteína Quinasa para el Tratamiento del Cáncer Las proteínas quinas……Jun 19, 2025
5057-12-5 (4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione) Productos relacionados
- 2309586-53-4(3-({2,4'-bipyridine-4-yl}methyl)-1-(3-chlorophenyl)urea)
- 1823914-87-9((2-Amino-3,4-difluorophenyl)methanol)
- 1261506-89-1(2'-Difluoromethoxy-2,3,4,5,6,4'-hexafluorobiphenyl)
- 1281033-32-6(Ethyl 2-(5-bromo-2-chloropyridine-3-amido)-4-methyl-1,3-thiazole-5-carboxylate)
- 2228278-07-5(3-3-(1H-1,2,3,4-tetrazol-1-yl)propylazetidin-3-ol)
- 1803674-20-5(3-Amino-6-(difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine)
- 1804731-97-2(5-(Difluoromethyl)-3-iodo-2-methoxy-4-(trifluoromethoxy)pyridine)
- 2138122-48-0(2-cyano-6-nitro-1-benzothiophene-3-sulfonamide)
- 1878855-88-9(5,5-dimethyl-2-(1H-1,2,3,4-tetrazol-5-yl)hexan-2-amine)
- 899968-81-1(3-(pyrimidin-2-yl)-1-3-(pyrimidin-2-ylsulfanyl)propylurea)

